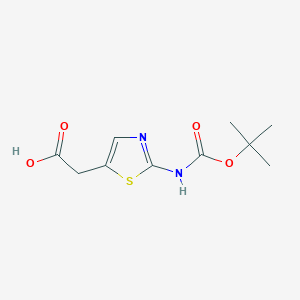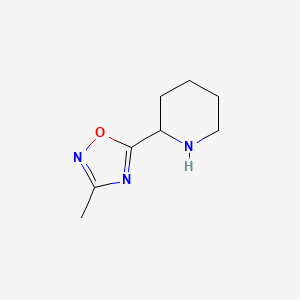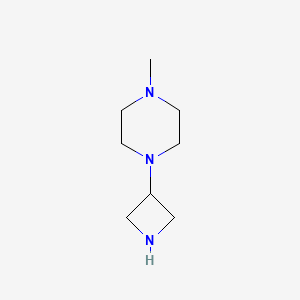![molecular formula C19H13FN2 B1342482 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 863422-98-4](/img/structure/B1342482.png)
2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole
Overview
Description
2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazole compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole involves the copper-catalyzed multicomponent reaction. This method uses benzoin or benzil reacting with different aldehydes in the presence of ammonium acetate as the nitrogen source . Another method involves the use of hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Transition metal catalysts such as palladium or platinum.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the fluorine position .
Scientific Research Applications
2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole involves the inhibition of key enzymes and pathways in microbial and cancer cells. For example, it can inhibit the biosynthesis of ergosterol in fungal cells, leading to cell membrane disruption and cell death . In cancer cells, it may interfere with DNA synthesis and repair mechanisms, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(m-Fluorophenyl)-benzimidazole: Known for its antimicrobial activity.
1-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylate: Exhibits antifungal and antioxidant properties.
Fluoroimidazoles: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which enhances its biological activity and pharmacokinetic properties compared to other fluorinated benzimidazole derivatives . The presence of both fluorine and phenyl groups contributes to its increased lipophilicity and cell membrane penetration, making it a promising candidate for further drug development .
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGNCBKKSOCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609975 | |
| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863422-98-4 | |
| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

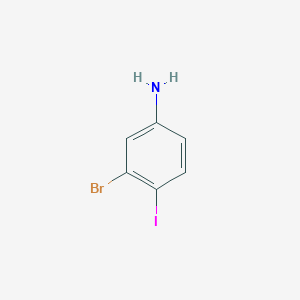
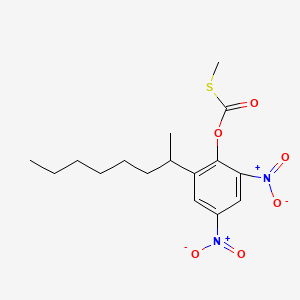



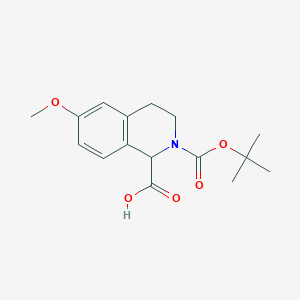
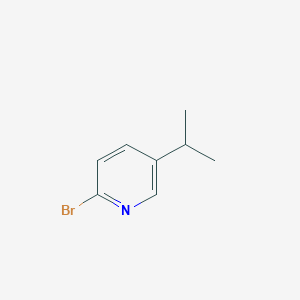
![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)
